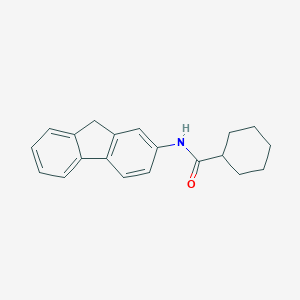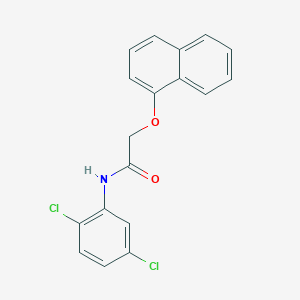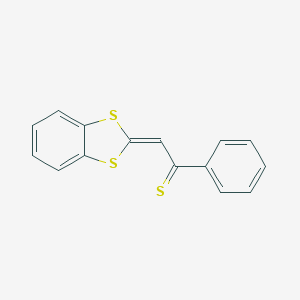
2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione, also known as BDTPE, is a sulfur-containing organic compound that has gained significant attention in the field of materials science and biochemistry due to its unique electronic and optical properties. BDTPE is widely used as a building block in the synthesis of various organic materials, including semiconductors, polymers, and dyes.
作用机制
The mechanism of action of 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione is based on its unique electronic and optical properties, which allow it to interact with other molecules and ions in various ways. 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione has a planar structure with a conjugated system of double bonds and sulfur atoms, which gives it a high degree of electron delocalization and stability. This makes it an ideal building block for the synthesis of organic semiconductors and fluorescent dyes. In addition, the sulfur atoms in 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione can form strong coordination bonds with metal ions, which makes it a useful probe for metal ion sensing.
Biochemical and Physiological Effects:
2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a building block for the synthesis of other materials. However, some studies have shown that 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione-based fluorescent dyes can be used for the detection and imaging of biological molecules such as proteins and nucleic acids.
实验室实验的优点和局限性
One of the main advantages of using 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione in lab experiments is its high degree of stability and electron delocalization, which makes it an ideal building block for the synthesis of organic semiconductors and fluorescent dyes. In addition, 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione is relatively easy to synthesize and has a high yield. However, one of the limitations of using 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione is its limited solubility in water, which can make it difficult to use in biological applications.
未来方向
There are several future directions for the study of 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione. One potential direction is the development of new 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione-based materials with improved electronic and optical properties for use in optoelectronics and sensing applications. Another direction is the study of the biochemical and physiological effects of 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione-based materials in biological systems. Finally, the development of new synthesis methods for 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione and its derivatives could lead to the discovery of new materials with unique properties and applications.
合成方法
2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione can be synthesized through a two-step process involving the reaction of 2,2'-dithiobis(benzothiazole) with phenacyl bromide in the presence of a base, followed by oxidation with iodine. The resulting product is a yellow crystalline powder that is soluble in common organic solvents such as chloroform, toluene, and dichloromethane.
科学研究应用
2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione has been extensively studied for its potential applications in various fields of science, including optoelectronics, bioimaging, and sensing. In optoelectronics, 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione has been used as a building block for the synthesis of organic semiconductors with high charge mobility and photoconductivity. In bioimaging, 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione-based fluorescent dyes have been developed for the detection and imaging of biological molecules such as proteins and nucleic acids. In sensing, 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanethione has been used as a fluorescent probe for the detection of metal ions and other analytes.
属性
分子式 |
C15H10S3 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
2-(1,3-benzodithiol-2-ylidene)-1-phenylethanethione |
InChI |
InChI=1S/C15H10S3/c16-12(11-6-2-1-3-7-11)10-15-17-13-8-4-5-9-14(13)18-15/h1-10H |
InChI 键 |
NVVRLGYQUYEVHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=S)C=C2SC3=CC=CC=C3S2 |
规范 SMILES |
C1=CC=C(C=C1)C(=S)C=C2SC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



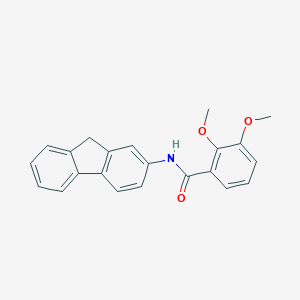
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)


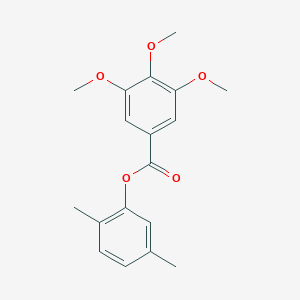
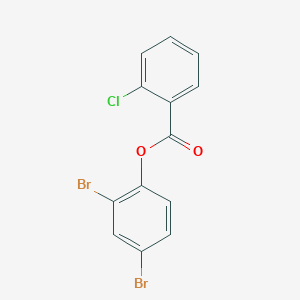



![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
